3-Amino-4-(dimethylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(dimethylamino)benzenesulfonamide is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.28 .
Molecular Structure Analysis
The InChI code for 3-Amino-4-(dimethylamino)benzenesulfonamide is 1S/C8H13N3O2S/c1-11(2)8-4-3-6(5-7(8)9)14(10,12)13/h3-5H,9H2,1-2H3,(H2,10,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Amino-4-(dimethylamino)benzenesulfonamide is a light brown solid with a yield of 85% and a melting point of 345 ± 2 °C . Its IR (KBr) νmax is 3329, 3251 (NH2), 3201 (NH), 2978 (CH aliph.), 1678 (CO) cm−1 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Cyclooxygenase-2 Inhibition : N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a derivative, has been synthesized and its structure determined. Despite its synthesis, it showed no inhibition potency for cyclooxygenase-1 and -2 enzymes (Al-Hourani et al., 2016).
Crystal and Molecular Structure Analysis : The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride have been isolated and studied, revealing insights into their acid-base equilibrium and tautomeric forms (Kovalchukova et al., 2013).
Medicinal Chemistry and Drug Development
Anticancer and Carbonic Anhydrase Inhibition : Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated as inhibitors of human carbonic anhydrase isoforms involved in diseases like cancer. These compounds exhibited potent inhibition, particularly against the hCA IX isoform, indicating potential for anticancer applications (Lolak et al., 2019).
Antimicrobial Activity : New benzenesulfonamide derivatives were synthesized and evaluated for antimicrobial activity, displaying promising results against various bacterial and fungal strains (Desai et al., 2017).
Photodynamic Therapy and Radioprotection
Photodynamic Therapy for Cancer : A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibited high singlet oxygen quantum yield. This makes it a potential candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Radioprotective Agents : Novel quinolines synthesized from benzenesulfonamides showed interesting cytotoxic activity and one compound exhibited radioprotective activity in mice, highlighting its potential as a radioprotective agent (Ghorab et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition in Acidic Environment : The compound 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide demonstrated superior inhibition efficiency for the acidic corrosion of mild steel, showing potential as a corrosion inhibitor (Al-amiery et al., 2020).
Future Directions
properties
IUPAC Name |
3-amino-4-(dimethylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)8-4-3-6(5-7(8)9)14(10,12)13/h3-5H,9H2,1-2H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVMXZQQFSAFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(dimethylamino)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.